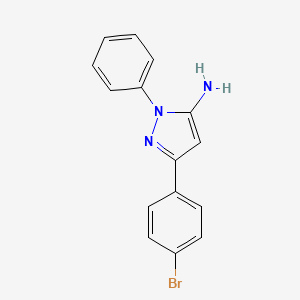
3-(4-溴苯基)-1-苯基-1H-吡唑-5-胺
描述
3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine (3-BPA) is a synthetic compound that has been studied for its potential applications in scientific research. 3-BPA belongs to the family of pyrazolamines, which are a class of compounds that are widely studied for their potential therapeutic and biotechnological applications. 3-BPA has been studied for its potential use in the synthesis of various bioactive compounds, as well as its potential as an inhibitor of certain enzymes.
科学研究应用
抗癌活性
基于吡唑啉片段结构的化合物因其抗癌活性而引起了制药行业的特别关注 . 4-(4-溴苯基)-2,4-二氧代丁酸与硫代半卡巴肼以1:2的比例在乙醇中沸腾反应,可得到3-(4-溴苯基)-1-氨基硫代羰基-5-(2-氨基硫代羰基肼基)-4,5-二氢-1H-吡唑-5-羧酸,收率良好 . 该化合物已得到充分表征 .
抗菌和抗真菌活性
这些化合物还表现出有希望的抗菌和抗真菌活性 . 这使得它们成为开发新型抗菌剂的潜在候选者,特别是在微生物耐药性日益增强的时代 .
除草剂解毒剂
这些化合物另一个有趣的应用是作为除草剂解毒剂 . 这在农业中可能特别有用,因为杂草控制是一个主要问题。
衍生物合成
该化合物可作为合成各种衍生物的前体。 例如,合成了一系列新型的4-(4-溴苯基)-噻唑-2-胺衍生物,其分子结构通过理化和光谱特征得到确认 .
药物开发
鉴于这些化合物具有多种生物活性,它们可用于开发新型药物。 它们对癌症的有效性和选择性以及它们的抗菌特性使其成为药物开发的有希望的候选者 .
研究和教育
最后,与许多其他化合物一样,该化合物用于研究和教育。 它可用于教学实验室进行有机化合物的合成和表征 .
作用机制
Target of Action
The targets of a compound are usually proteins such as enzymes or receptors. The specific target would depend on the structure of the compound and its chemical properties. For example, pyrazole derivatives have been found to have a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The bromophenyl group in the compound could potentially affect its pharmacokinetic properties. For example, bromine atoms are often added to pharmaceuticals to increase their lipophilicity, which can enhance absorption and distribution .
安全和危害
未来方向
生化分析
Biochemical Properties
3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AchE) activity, which is crucial for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition can lead to altered nerve impulse transmission, affecting normal physiological functions. Additionally, 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine interacts with reactive oxygen species (ROS), influencing oxidative stress levels within cells .
Cellular Effects
The effects of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress by increasing the levels of ROS, which can damage cellular components such as DNA, proteins, and lipids . This oxidative stress can lead to apoptosis or programmed cell death. Furthermore, 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine has been reported to affect the activity of enzymes involved in cellular metabolism, thereby altering metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase, which leads to the accumulation of acetylcholine and subsequent disruption of cholinergic signaling . Additionally, the compound can bind to specific proteins and enzymes, altering their activity and function. For instance, it can interact with ROS, leading to oxidative stress and subsequent cellular damage . These interactions can result in changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and toxicity. In vitro studies have shown that the compound can induce oxidative stress and cellular damage within a short period . Long-term exposure to 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine can lead to adaptive responses in cells, such as the upregulation of antioxidant enzymes to counteract oxidative stress . In vivo studies have also demonstrated that prolonged exposure to the compound can result in chronic toxicity and adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can induce toxicity and adverse effects. For example, high doses of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine have been associated with neurotoxicity, hepatotoxicity, and renal toxicity in animal models . These toxic effects are often dose-dependent and can be exacerbated by prolonged exposure to the compound .
Metabolic Pathways
3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, the compound can influence the activity of enzymes involved in oxidative phosphorylation, glycolysis, and the tricarboxylic acid (TCA) cycle . These interactions can alter metabolic flux and energy production within cells. Additionally, 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine can affect the levels of metabolites, such as ATP, NADH, and reactive oxygen species, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm, mitochondria, and nucleus . The distribution of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine within cells can influence its activity and function. For example, its accumulation in the mitochondria can lead to mitochondrial dysfunction and oxidative stress .
Subcellular Localization
The subcellular localization of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it can interact with mitochondrial proteins and enzymes . This localization can influence mitochondrial function and energy production. Additionally, 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine can be found in the nucleus, where it can affect gene expression and DNA repair processes .
属性
IUPAC Name |
5-(4-bromophenyl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHODSBVRNGXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360929 | |
| Record name | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201735-04-8 | |
| Record name | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



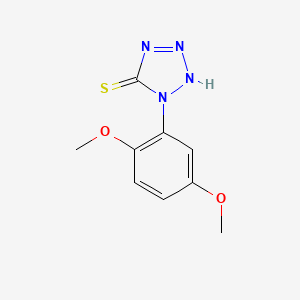
![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)
![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)
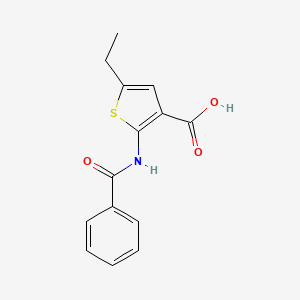

![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)
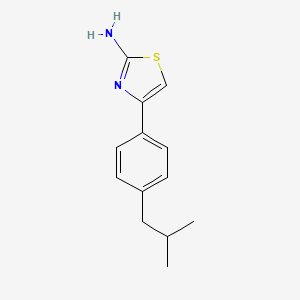
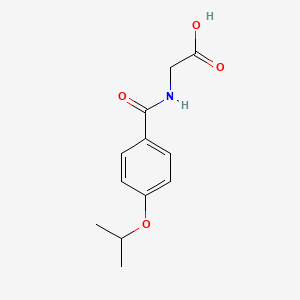
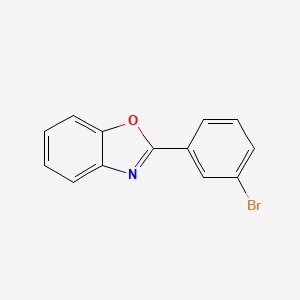
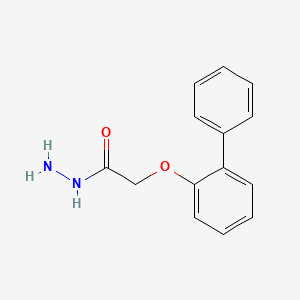

![N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270602.png)

